molecular formula C8H10Br4N2O2 B13585240 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoicaciddihydrobromide

2-Amino-3-(2,3-dibromopyridin-4-yl)propanoicaciddihydrobromide

Cat. No.: B13585240
M. Wt: 485.79 g/mol
InChI Key: CETMZGHANRXLLX-UHFFFAOYSA-N
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Description

2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is a halogenated amino acid derivative characterized by a pyridine ring substituted with two bromine atoms at the 2- and 3-positions, attached to a propanoic acid backbone. The dihydrobromide salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H10Br4N2O2

Molecular Weight

485.79 g/mol

IUPAC Name

2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid;dihydrobromide

InChI

InChI=1S/C8H8Br2N2O2.2BrH/c9-6-4(1-2-12-7(6)10)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H

InChI Key

CETMZGHANRXLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CC(C(=O)O)N)Br)Br.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an amino group and a propanoic acid moiety. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring may play a role in its reactivity and binding to target molecules. The amino and propanoic acid groups can also contribute to its overall activity by facilitating interactions with biological molecules or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogenated Amino Acids

The compound’s dibromopyridinyl group distinguishes it from other halogenated amino acids. For example:

  • L-DOPA (3,4-dihydroxyphenylalanine): A non-halogenated amino acid prodrug for dopamine, leveraging the LAT1 transporter for blood-brain barrier penetration . Unlike L-DOPA, the dibromopyridinyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce transporter affinity but enhance stability against metabolic degradation.
  • 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride: A bicyclic amino acid with a chlorine substituent.

Table 1: Key Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Solubility Profile
Target Compound C₈H₉Br₄N₂O₂* ~485† 2,3-dibromopyridinyl + 2 HBr High (dihydrobromide salt)
L-DOPA C₉H₁₁NO₄ 197.19 None (dihydroxyphenyl) Moderate (zwitterionic form)
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid HCl C₈H₁₄ClNO₃ 207.66 Chlorine (1 position) High (hydrochloride salt)

*Inferred from structural analysis; †Calculated based on atomic masses.

Functional Comparisons

  • Transport Mechanisms: L-DOPA’s efficacy relies on LAT1-mediated transport , whereas the target compound’s bromine-rich structure may limit passive diffusion or transporter compatibility. However, the dihydrobromide salt could improve aqueous solubility for intravenous administration.
  • Biological Activity: Brominated compounds often exhibit enhanced binding to hydrophobic enzyme pockets or antiviral targets (e.g., bromodomain inhibitors). The target compound’s dibromopyridinyl group may confer unique inhibitory properties compared to chlorinated or non-halogenated analogues .

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